![molecular formula C14H12Cl2N4O2 B13362089 2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide](/img/structure/B13362089.png)
2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)-N’-[imino(4-pyridinyl)methyl]acetohydrazide is an organic compound that features a dichlorophenoxy group and a pyridinylmethyl imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-N’-[imino(4-pyridinyl)methyl]acetohydrazide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Preparation of hydrazide: The 2,4-dichlorophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation reaction: The hydrazide is then reacted with 4-pyridinecarboxaldehyde under acidic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Products may include oxo derivatives of the hydrazide.
Reduction: The primary amine derivative.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of herbicides due to its structural similarity to known herbicides like 2,4-dichlorophenoxyacetic acid.
Medicine:
- Investigated for its potential as an antimicrobial agent.
- Studied for its anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The dichlorophenoxy group can mimic natural auxins, leading to uncontrolled growth in plants, making it a potential herbicide. The imino group can interact with enzymes and proteins, potentially inhibiting their function and leading to antimicrobial effects.
Molecular Targets and Pathways:
Auxin receptors: In plants, it can bind to auxin receptors, disrupting normal growth processes.
Enzymes: In microbes, it may inhibit key enzymes involved in cell wall synthesis or metabolic pathways.
Comparación Con Compuestos Similares
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with similar structural features.
2-(2,4-Dichlorophenoxy)propionic acid: Another herbicide with a similar mode of action.
2-Methyl-4-chlorophenoxyacetic acid: A related compound with herbicidal properties.
Uniqueness:
- The presence of the pyridinylmethyl imino group distinguishes it from other similar compounds, potentially offering unique biological activities and applications.
- Its dual functionality as both a potential herbicide and antimicrobial agent makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H12Cl2N4O2 |
|---|---|
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
N-[(Z)-[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C14H12Cl2N4O2/c15-10-1-2-12(11(16)7-10)22-8-13(21)19-20-14(17)9-3-5-18-6-4-9/h1-7H,8H2,(H2,17,20)(H,19,21) |
Clave InChI |
HDWYFYNBPCJCRR-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N/N=C(/C2=CC=NC=C2)\N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NN=C(C2=CC=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



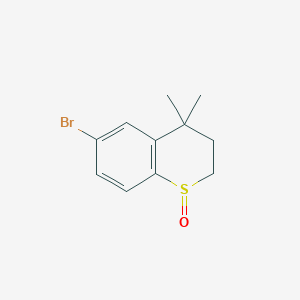
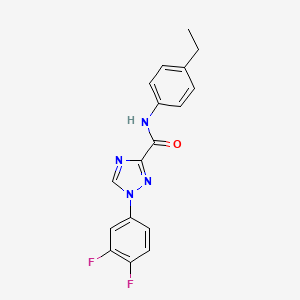
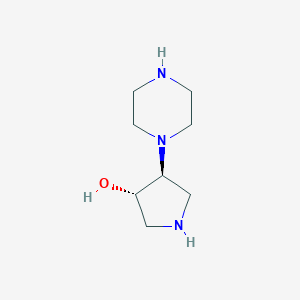
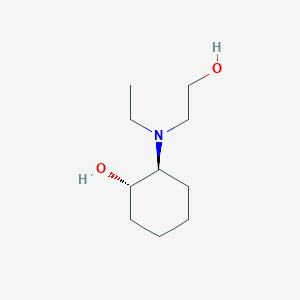

![8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B13362056.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362057.png)
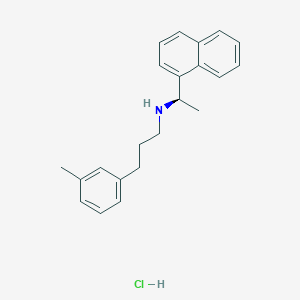
![3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362064.png)
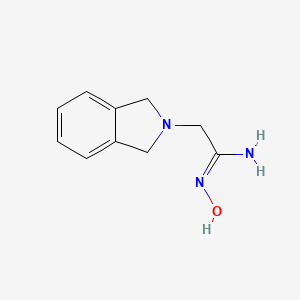
![4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol](/img/structure/B13362073.png)
![6-(2-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362077.png)
![6-Benzyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362098.png)
